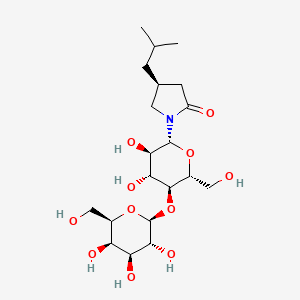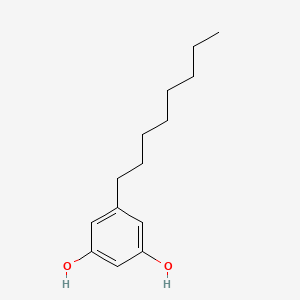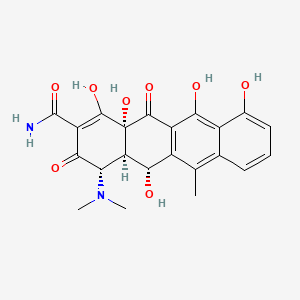
Anhydrooxytetracycline
Vue d'ensemble
Description
Anhydrooxytetracycline is a tetracycline antibiotic that was first synthesized in 1967 . It is structurally similar to oxytetracycline . It inhibits bacterial growth by binding to the 30S ribosomal subunit and preventing protein synthesis .
Molecular Structure Analysis
The molecular formula of this compound is C22H22N2O8 . The average mass is 442.419 Da and the monoisotopic mass is 442.137604 Da .Applications De Recherche Scientifique
Environmental Impact on Aquatic Organisms
Anhydrooxytetracycline, a derivative of oxytetracycline (OTC), has been studied for its environmental impact, particularly on aquatic organisms. Research indicates that OTC can significantly affect the antioxidant system and biomolecule damage in larvae of swimming crabs (Ren et al., 2017). Similarly, its effects on zebrafish development and biomarkers have been investigated, revealing potential sub-lethal impacts on this species (Oliveira et al., 2013).
Antibiotic Biosynthesis and Enzymatic Activity
This compound plays a role in the biosynthesis of oxytetracycline. The enzymes OxyS and OxyR are involved in the conversion process of anhydrotetracycline to oxytetracycline, an important step in antibiotic production (Wang et al., 2013).
Immunomodulatory Effects in Aquaculture
In aquaculture, the dietary administration of oxytetracycline has been shown to modulate immune parameters in gilthead seabream. This includes effects on humoral and cellular immune parameters, indicating potential immunomodulatory impacts (Guardiola et al., 2012).
Antibiotic Degradation and Toxicity Studies
Studies on the degradation of tetracycline antibiotics, including this compound, have been conducted to understand their pathways and intermediate toxicity. Such research is vital for assessing the environmental impact of these antibiotics and their degradation products (Wang et al., 2018).
Analytical Methods for Oxytetracycline Detection
Research has been conducted on developing analytical methods for detecting oxytetracycline in biological and pharmaceutical matrices, which is critical for ensuring the quality and efficacy of these drugs (Sversut et al., 2017).
Binding Studies and Toxicity
The binding of anhydrotetracycline to proteins like bovine serum albumin has been studied to understand its bioavailability and toxicity. Such studies are crucial for evaluating the pharmacodynamics and safety of the drug (Burgos et al., 2011).
Ecotoxicological Effects
Research has also focused on the ecotoxicological effects of tetracycline and its degradation products, including this compound, on various aquatic organisms like green algae. Such studies help in understanding the broader environmental impact of these antibiotics (Xu et al., 2019).
Mitochondrial Function Impairment in Eukaryotic Models
The broad use of tetracyclines in biomedical research, including this compound, has been shown to impair mitochondrial function across various eukaryotic models. Thishas important implications for research outcomes and suggests the need for caution in the use of these antibiotics in experimental settings (Moullan et al., 2015).
Impact on Human Cell Lines
Studies have also investigated the effects of tetracycline antibiotics like this compound on the metabolism and proliferation of human cell lines. This research is significant in understanding the potential off-target effects of these antibiotics at concentrations used in inducible gene expression systems (Ahler et al., 2013).
Historical Perspective on Tetracyclines
The historical development and evolution of tetracyclines, including this compound, have been documented to understand their broad-spectrum antibiotic activities and clinical successes. This research helps in contextualizing the current applications and challenges associated with these antibiotics (Nelson & Levy, 2011).
Antibiotics in the Aquatic Environment
Research on the occurrence and toxicity of antibiotics like oxytetracycline in aquatic environments has been conducted to assess their environmental risks. This includes studies on concentrations in various water sources and ecotoxicological effects on different aquatic organisms (Kovaláková et al., 2020).
Physiological Effects on Fish Species
The physiological effects of oxytetracycline on fish species like rainbow trout have been explored. This includes examining the acute and chronic impacts on enzyme activities and potential genotoxic effects, contributing to a deeper understanding of the environmental impact of this antibiotic (Rodrigues et al., 2016).
Mécanisme D'action
Target of Action
Anhydrooxytetracycline, also known as Dehydrotetracycline, primarily targets the 30S ribosomal subunit of bacteria . This subunit plays a crucial role in protein synthesis, which is essential for bacterial growth and survival .
Mode of Action
This compound inhibits bacterial growth by inhibiting translation , a process vital for protein synthesis . It achieves this by binding to the 30S ribosomal subunit, preventing the amino-acyl tRNA from binding to the A site of the ribosome . This binding is reversible, meaning it can attach and detach from the ribosome .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway . By inhibiting translation, this compound disrupts this pathway, leading to a halt in protein production. This disruption affects the downstream effects of protein synthesis, including cell growth and replication .
Pharmacokinetics
This compound belongs to the first group of tetracyclines, characterized by poor absorption after food . This characteristic impacts the drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially affecting its bioavailability .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By preventing protein synthesis, the bacteria cannot grow, multiply, or increase in numbers . Therefore, this compound effectively stops the spread of the infection, allowing the immune system to kill the remaining bacteria or causing them to eventually die .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its presence in the environment, often due to anthropogenic input such as wastewater discharge and manure disposal, can lead to significant persistence in the aquatic environment . This persistence can affect the drug’s action, efficacy, and stability . Furthermore, the presence of antibiotics in the environment can promote the development of antibiotic-resistant microorganisms, posing a potential risk to human health .
Orientations Futures
Propriétés
IUPAC Name |
(4S,4aR,5R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-6,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t14-,15+,17+,22+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNBLKOKJNSQQA-XCLVFQIOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=C(C3=C1C(C4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)N)N(C)C)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C=CC=C(C2=C(C3=C1[C@@H]([C@H]4[C@@H](C(=O)C(=C([C@]4(C3=O)O)O)C(=O)N)N(C)C)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601314331 | |
| Record name | Anhydrooxytetracycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601314331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4660-26-8 | |
| Record name | Anhydrooxytetracycline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004660268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anhydrooxytetracycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601314331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANHYDROOXYTETRACYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZ8VEY2EFW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5-Methyl-4-oxo-2,3,4,5-tetrahydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-6-ylsulfanyl)-acetic acid](/img/structure/B3138615.png)
![3-{[(Furan-2-ylmethyl)-amino]-methyl}-6-methoxy-1H-quinolin-2-one](/img/structure/B3138623.png)
![[5-Furan-2-yl-4-(2-methoxy-ethyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B3138632.png)

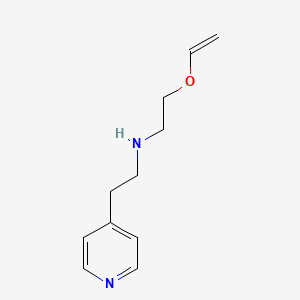
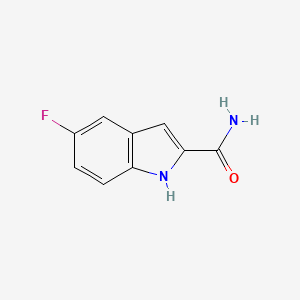
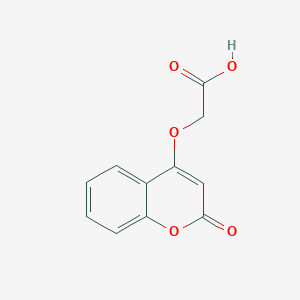


![N-[(2-methoxy-1-naphthyl)methyl]-2-phenylethanamine hydrochloride](/img/structure/B3138689.png)
